molecular formula C21H22N6 B12727909 6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 5-(4-methyl-1-piperazinyl)-6-phenyl- CAS No. 153901-50-9

6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 5-(4-methyl-1-piperazinyl)-6-phenyl-

Cat. No.: B12727909
CAS No.: 153901-50-9
M. Wt: 358.4 g/mol
InChI Key: FWTZLWWGUGYSFZ-UHFFFAOYSA-N
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Description

6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 5-(4-methyl-1-piperazinyl)-6-phenyl- is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the benzodiazepine family, known for their psychoactive properties, and the triazole family, which are often used in antifungal and antiviral medications. The unique structure of this compound allows it to interact with various biological targets, making it a valuable subject of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 5-(4-methyl-1-piperazinyl)-6-phenyl- typically involves the formation of the triazole and benzodiazepine rings through a series of cyclization reactions. One common method is the intramolecular azide-alkyne cycloaddition, which involves the reaction of azides with acetylenedicarboxylic acid esters . This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) to enhance the yield and selectivity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high purity and yield. The use of continuous flow reactors and automated synthesis platforms can optimize the reaction conditions and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 5-(4-methyl-1-piperazinyl)-6-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 5-(4-methyl-1-piperazinyl)-6-phenyl- lies in its combination of the triazole and benzodiazepine rings, which confer a distinct set of chemical and biological properties. This dual functionality allows the compound to interact with a broader range of molecular targets, enhancing its potential therapeutic applications .

Properties

CAS No.

153901-50-9

Molecular Formula

C21H22N6

Molecular Weight

358.4 g/mol

IUPAC Name

5-(4-methylpiperazin-1-yl)-6-phenyl-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine

InChI

InChI=1S/C21H22N6/c1-24-11-13-25(14-12-24)21-15-20-23-22-16-26(20)18-9-5-6-10-19(18)27(21)17-7-3-2-4-8-17/h2-10,15-16H,11-14H2,1H3

InChI Key

FWTZLWWGUGYSFZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC3=NN=CN3C4=CC=CC=C4N2C5=CC=CC=C5

Origin of Product

United States

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